An In-depth Technical Guide to the Laboratory Synthesis of N-Nitrososarcosine
An In-depth Technical Guide to the Laboratory Synthesis of N-Nitrososarcosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of N-Nitrososarcosine (NSAR), a compound of interest in toxicological and cancer research. The document details the chemical principles, experimental protocols, and analytical data necessary for its preparation and characterization.
Introduction
N-Nitrososarcosine is a nitrosamine (B1359907) derivative of the amino acid sarcosine (B1681465). It is classified as a probable human carcinogen and is utilized in research settings to induce tumors in experimental animals for cancer studies. Its synthesis is a fundamental procedure for researchers requiring a pure standard for analytical and biological investigations. The primary and most accessible method for its synthesis involves the nitrosation of sarcosine using sodium nitrite (B80452) in an acidic aqueous solution. An alternative method employs tert-butyl nitrite as the nitrosating agent.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of N-Nitrososarcosine is presented below for easy reference and comparison.
Table 1: Physicochemical Properties of N-Nitrososarcosine
| Property | Value |
| CAS Number | 13256-22-9 |
| Molecular Formula | C₃H₆N₂O₃ |
| Molecular Weight | 118.09 g/mol [1] |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 66-67 °C[1] |
| Solubility | Soluble in chloroform, sparingly soluble in DMSO, slightly soluble in methanol. |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for N-Nitrososarcosine (E/Z Isomers)
Reported chemical shifts (δ) in ppm.
| Isomer | ¹H NMR (δ) | ¹³C NMR (δ) |
| Z-isomer (major) | 3.79 (s, 3H, N-CH₃), 4.28 (s, 2H, CH₂) | 40.0 (N-CH₃), 47.3 (CH₂), 167.6 (C=O) |
| E-isomer (minor) | 3.01 (s, 3H, N-CH₃), 5.01 (s, 2H, CH₂) | 33.0 (N-CH₃), 54.6 (CH₂), 170.3 (C=O) |
Table 3: Mass Spectrometry Data for N-Nitrososarcosine
| m/z (Relative Intensity, %) | Assignment |
| 117.0 | [M-H]⁻ |
| 73.1 | [M-CO₂H]⁺ |
| 32.1 | [NO]⁺ |
Experimental Protocols
This section provides detailed methodologies for the two primary synthesis routes of N-Nitrososarcosine.
Synthesis of N-Nitrososarcosine via Nitrosation with Sodium Nitrite
This protocol is the most common and cost-effective method for the laboratory-scale synthesis of N-Nitrososarcosine.
Materials:
-
Sarcosine (N-methylglycine)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolution of Sarcosine: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine in deionized water. The flask should be placed in an ice bath to maintain a low temperature.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid to the sarcosine solution. The pH of the solution should be adjusted to be acidic.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Nitrosation Reaction: Cool the acidified sarcosine solution to 0-5 °C using the ice bath. Slowly add the sodium nitrite solution dropwise from a dropping funnel to the stirred sarcosine solution. Maintain the temperature below 10 °C throughout the addition. The reaction mixture may turn yellow.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-Nitrososarcosine.
-
Purification: Purify the crude product by recrystallization. A suitable solvent system should be determined based on small-scale solubility tests. Given the solubility profile, a mixture of a polar and a non-polar solvent, such as methanol/diethyl ether or ethyl acetate/hexane, could be effective. Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis of N-Nitrososarcosine using tert-Butyl Nitrite (TBN)
This method offers an alternative under non-aqueous conditions.
Materials:
-
Sarcosine
-
tert-Butyl Nitrite (TBN)
-
An appropriate organic solvent (e.g., dichloromethane, acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve sarcosine in the chosen organic solvent.
-
Addition of TBN: Add tert-butyl nitrite to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle heating, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the work-up and purification would typically involve removal of the solvent under reduced pressure followed by purification of the residue, likely by column chromatography or recrystallization as described in the previous method.
Mandatory Visualizations
General Workflow for N-Nitrososarcosine Synthesis
Caption: General laboratory workflow for the synthesis of N-Nitrososarcosine.
Nitrosation Reaction Mechanism
Caption: Simplified mechanism for the nitrosation of sarcosine in acidic media.
